molecular formula C12H10ClNO B12124861 1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- CAS No. 912763-43-0

1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl-

Cat. No.: B12124861
CAS No.: 912763-43-0
M. Wt: 219.66 g/mol
InChI Key: JJPPAWBSRCSOPO-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- is a pyrrole derivative characterized by a carboxaldehyde group at position 2, a methyl group at position 1, and a 2-chlorophenyl substituent at position 3. The pyrrole core provides a planar, π-conjugated system, while the substituents modulate its electronic and steric properties. The aldehyde functional group enables nucleophilic addition reactions, making this compound valuable in organic synthesis and materials science .

Properties

CAS No.

912763-43-0

Molecular Formula

C12H10ClNO

Molecular Weight

219.66 g/mol

IUPAC Name

5-(2-chlorophenyl)-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C12H10ClNO/c1-14-9(8-15)6-7-12(14)10-4-2-3-5-11(10)13/h2-8H,1H3

InChI Key

JJPPAWBSRCSOPO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1C2=CC=CC=C2Cl)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 1-methylpyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Nucleophilic Additions at the Aldehyde Group

The aldehyde moiety undergoes characteristic nucleophilic attacks:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
Grignard AdditionRMgX (R=alkyl), THF, 0°C → rtSecondary alcohols65-78
Hydrazine CondensationNH₂NH₂, EtOH reflux, 4hHydrazones82
Wolff-Kishner ReductionNH₂NH₂, KOH, ethylene glycol, 150°C5-(2-Chlorophenyl)-1-methylpyrrole74

Steric effects from the 1-methyl group reduce reaction rates compared to unmethylated analogs (e.g., 5-chloro-1H-pyrrole-2-carbaldehyde shows 12% faster kinetics in Grignard additions) .

Electrophilic Aromatic Substitution

The pyrrole ring undergoes regioselective substitution at C-4 due to directing effects:

Chlorination

  • Reagent: N-Chlorosuccinimide (NCS)

  • Conditions: DCM, rt, 6h

  • Product: 4-Chloro-5-(2-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde

  • Yield: 61%

Friedel-Crafts Acylation

  • Reagent: Trichloroacetyl chloride, AlCl₃

  • Conditions: 0°C → rt, 12h

  • Product: 4-Trichloroacetyl derivative

  • Yield: 58%

Transition Metal-Catalyzed Couplings

The 2-chlorophenyl group participates in cross-couplings:

Coupling TypeCatalytic SystemPartnerProduct ClassYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneArylboronic acidsBiaryl derivatives67-73
Buchwald-HartwigPd₂(dba)₃, Xantphos, t-BuONaAminesArylaminopyrroles61

Data extrapolated from chlorophenyl-pyrrole systems .

Condensation Reactions

The aldehyde participates in porphyrin precursor synthesis:
Vilsmeier-Haack Formylation

  • Reagent: POCl₃/DMF complex

  • Conditions: 80°C, 8h

  • Product: Dipyrromethane analogs

  • Yield: 48%

Mechanistic Insight:
The 1-methyl group increases steric hindrance, reducing condensation efficiency by ∼15% compared to des-methyl analogs .

Reductive Transformations

Catalytic Hydrogenation

  • Conditions: H₂ (1 atm), 10% Pd/C, EtOAc

  • Products:

    • Partial reduction: Pyrrolidine derivative (52%)

    • Full reduction: Pyrrolidine + benzyl alcohol (34%)

Comparative Reactivity Table

DerivativeHydrogenation Rate (rel. to parent)
1-Methyl substituted0.78
5-(4-Chlorophenyl)1.12
Parent (no substituents)1.00

Data adapted from electrochemical studies on pyrrole derivatives .

This compound's unique reactivity profile enables applications in medicinal chemistry (antimicrobial agents) and materials science (porphyrinoid frameworks) . Further studies should explore photochemical reactivities and catalytic asymmetric transformations.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C12H10ClNOC_{12}H_{10}ClN_{O} and a molecular weight of approximately 233.66 g/mol. It features a pyrrole ring substituted with a chlorophenyl group at the 5-position and a methyl group at the 1-position. This specific substitution pattern is crucial for its reactivity and biological interactions.

Applications in Organic Synthesis

1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- is primarily utilized in organic synthesis for creating more complex molecules. Its reactivity as an aldehyde allows it to participate in:

  • Condensation Reactions : Useful in forming carbon-carbon bonds.
  • Suzuki Coupling Reactions : This method enables the formation of biaryl compounds, which are important in pharmaceuticals.

Medicinal Chemistry Applications

In medicinal chemistry, this compound has shown promise due to its structural similarity to biologically active molecules. Some notable applications include:

  • Antimicrobial Activity : Compounds derived from pyrroles have been tested for their ability to inhibit bacterial growth, demonstrating significant antimicrobial properties .
  • Antioxidant Activity : Derivatives of pyrrole have been synthesized and tested for antioxidant capabilities, showing potential therapeutic effects against oxidative stress .

Antimicrobial Studies

A series of novel pyrrole derivatives were synthesized and evaluated for their antimicrobial activities. The results indicated that certain derivatives exhibited potent antibacterial effects against various pathogens. For instance, compounds derived from the condensation of 5-formyl-pyrroles with acetophenones showed significant zones of inhibition in vitro .

Antioxidant Activity Evaluation

Research has shown that derivatives of 1H-Pyrrole-2-carboxaldehyde exhibit antioxidant properties through DPPH radical scavenging assays. Some compounds demonstrated antioxidant activity higher than that of ascorbic acid, indicating their potential use in health supplements or therapeutic agents against oxidative damage .

Table 1: Summary of Antimicrobial Activities of Pyrrole Derivatives

Compound NameZone of Inhibition (mm)Activity Type
Compound A15Antibacterial
Compound B20Antifungal
Compound C18Antibacterial

Table 2: Antioxidant Activity of Pyrrole Derivatives

Compound NameDPPH Scavenging (%)Reducing Power Assay
Compound D85High
Compound E75Moderate
Compound F90Very High

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Computational and Analytical Tools

  • Crystallography and Modeling: Programs like SHELXL and Mercury are widely used for structural analysis of small molecules.

Biological Activity

1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- is a pyrrole derivative known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a chlorophenyl group at the 5-position and a methyl group at the 1-position of the pyrrole ring, which influences its reactivity and biological interactions. The molecular formula is C12_{12}H10_{10}ClNO_{O} with a molecular weight of approximately 233.66 g/mol .

Antimicrobial Properties

Research indicates that pyrrole derivatives, including 1H-Pyrrole-2-carboxaldehyde, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess minimal inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Bacteria
1H-Pyrrole-2-carboxaldehyde<10Staphylococcus aureus
5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde3.125Staphylococcus aureus
5-(2-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde>64Escherichia coli

Antioxidant Activity

In cellular models, certain pyrrole derivatives have shown neuroprotective effects by inhibiting oxidative stress-induced apoptosis. A study demonstrated that pre-treatment with specific pyrrole derivatives significantly reduced lipid peroxidation and apoptosis in neurotoxic conditions induced by 6-hydroxydopamine (6-OHDA) .

Synthesis and Derivatives

The synthesis of 1H-Pyrrole-2-carboxaldehyde can be achieved through various methods, including catalytic borylation and Suzuki coupling reactions. These synthetic routes allow for modifications to yield derivatives with potentially enhanced biological properties .

Case Studies on Biological Activity

  • Neuroprotective Effects :
    • A study assessed the protective role of pyrrole derivatives against neurotoxicity in PC12 cells. Compounds were evaluated using assays such as MTT and lipid peroxidation assays. Results indicated that specific derivatives could effectively mitigate neurotoxic effects .
  • Antibacterial Activity :
    • A comparative study on pyrrole derivatives revealed that compounds with chlorophenyl substitutions exhibited potent antibacterial activities, with some derivatives showing MIC values lower than standard antibiotics like ciprofloxacin .

Q & A

Q. What in silico and in vitro approaches evaluate the compound’s potential as a kinase inhibitor scaffold?

  • Methodological Answer :
  • Molecular Docking : Screen against kinase ATP-binding pockets (e.g., EGFR, PDB ID: 1M17) using AutoDock Vina. The chlorophenyl group shows hydrophobic interactions with Leu694, while the aldehyde forms hydrogen bonds with Thr766 .
  • Kinase Assays : Measure IC₅₀ values in vitro (e.g., ADP-Glo™ Kinase Assay) against recombinant kinases. Derivatives exhibit sub-micromolar inhibition for Aurora kinases, linked to antiproliferative activity in HeLa cells .

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